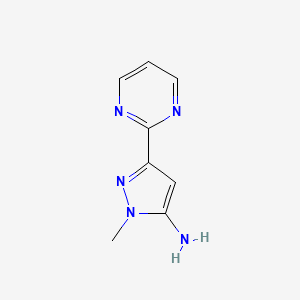
1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with 1-methyl-3-oxobutan-1-one in the presence of a base, followed by cyclization to form the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine: Similar structure but with a methyl group at the 2-position of the pyrazole ring.
1-Methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine: Similar structure but with the pyrimidine ring attached at the 4-position
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H9N5 |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
2-methyl-5-pyrimidin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-13-7(9)5-6(12-13)8-10-3-2-4-11-8/h2-5H,9H2,1H3 |
InChI-Schlüssel |
VTCDLSRMJUHQSY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=NC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)

![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
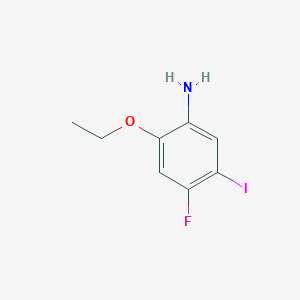
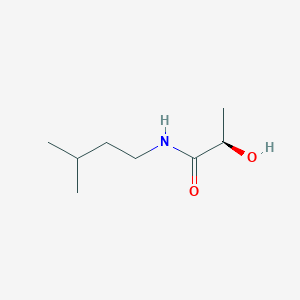
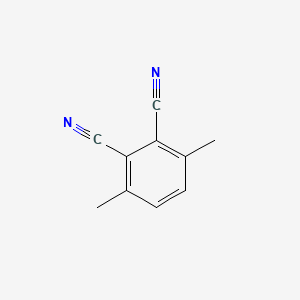

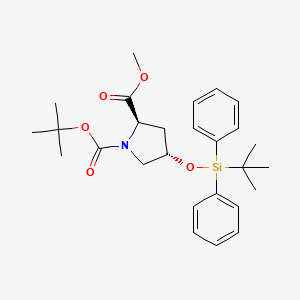
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane](/img/structure/B13060490.png)

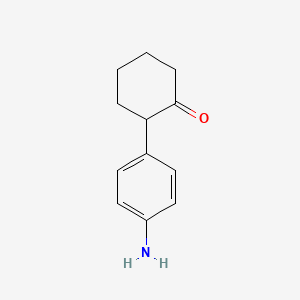
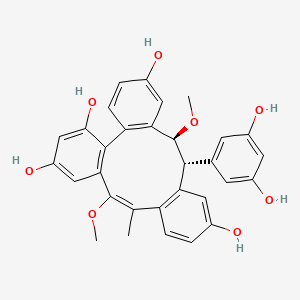

![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)
